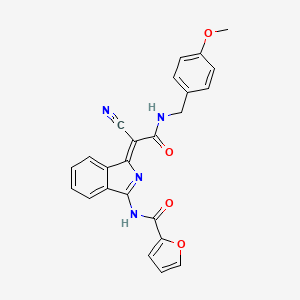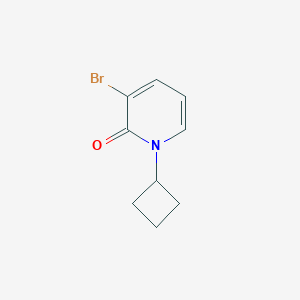
(Z)-2-(3-methoxyphenyl)-3-(6-piperidino-3-pyridinyl)-2-propenenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(Z)-2-(3-methoxyphenyl)-3-(6-piperidino-3-pyridinyl)-2-propenenitrile is a chemical compound that belongs to the class of nitriles. It is also known as TAK-659 and is used in scientific research for its potential as a therapeutic agent.
Scientific Research Applications
Synthesis and Characterization
- Three-Component Synthesis : A novel compound similar to (Z)-2-(3-methoxyphenyl)-3-(6-piperidino-3-pyridinyl)-2-propenenitrile was synthesized using malononitrile, 4-methoxybenzaldehyde, and piperidine. This synthesis was performed in methanol at room temperature, yielding a product confirmed by 1H NMR, MS, and X-ray single crystal diffraction (Wu Feng, 2011).
Corrosion Inhibition
- Inhibition of Steel Corrosion : Pyridine derivatives, similar in structure to the compound , were studied for their efficacy in inhibiting steel corrosion in acidic environments. These derivatives showed significant inhibition efficiency, indicating potential applicability of similar compounds in industrial corrosion protection (K. R. Ansari, M. Quraishi, Ambrish Singh, 2015).
Pharmaceutical Applications
- Anticancer Activity : Schiff base platforms involving similar compounds have demonstrated potential in sensing Zn(II) and PPi in an aqueous medium, along with notable anticancer activity. This suggests possible applications of related compounds in both diagnostic and therapeutic contexts in cancer treatment (Barnali Naskar et al., 2017).
Agricultural Applications
- Insecticide Efficacy : Research on pyridine derivatives closely related to (Z)-2-(3-methoxyphenyl)-3-(6-piperidino-3-pyridinyl)-2-propenenitrile revealed significant insecticidal activities. These findings indicate potential uses of similar compounds in agricultural pest control (E. A. Bakhite et al., 2014).
Material Science Applications
- Phosphorescent Properties : Iridium(III) complexes with pyridyl ligands, structurally analogous to the compound , have been found to exhibit significant phosphorescent properties. This suggests potential applications in material science, particularly in the development of luminescent materials (Jonathan C. Axtell et al., 2016).
Analytical Chemistry
- Fluorescent Sensing : Compounds containing the pyridine-pyridone scaffold, closely related to the target compound, have been developed as fluorescent probes for detecting Zn(2+). This suggests potential applications in analytical chemistry for detecting and measuring specific ions in various mediums (Masayori Hagimori et al., 2011).
properties
IUPAC Name |
(Z)-2-(3-methoxyphenyl)-3-(6-piperidin-1-ylpyridin-3-yl)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O/c1-24-19-7-5-6-17(13-19)18(14-21)12-16-8-9-20(22-15-16)23-10-3-2-4-11-23/h5-9,12-13,15H,2-4,10-11H2,1H3/b18-12+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USXGGHGLIFYTBY-LDADJPATSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=CC2=CN=C(C=C2)N3CCCCC3)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1)/C(=C/C2=CN=C(C=C2)N3CCCCC3)/C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{4-[(8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl)sulfonyl]phenyl}acetamide](/img/structure/B2642787.png)
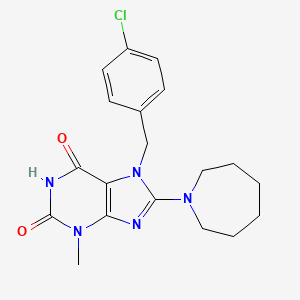
![(4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(1H-benzo[d][1,2,3]triazol-5-yl)methanone](/img/structure/B2642789.png)
![4-[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-2-cyclopropylpyrimidine](/img/structure/B2642793.png)

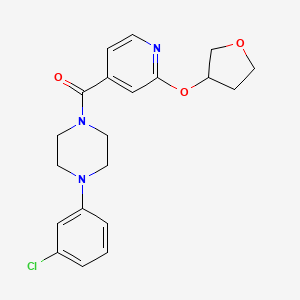

![methyl 2-{[3-(2,5-dimethoxyphenyl)-2-oxo-2H-chromen-7-yl]oxy}propanoate](/img/structure/B2642801.png)
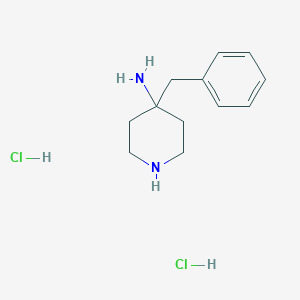
![N-[4-Ethoxy-2-(4-fluorophenyl)quinolin-6-YL]-3-methoxybenzamide](/img/structure/B2642805.png)
![N-(2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2642807.png)
